Regioisomeric Differentiation: Furan‑3‑yl vs. Furan‑2‑yl Pyrazinyl Urea — Key Physicochemical and Predicted Binding‑Pocket Compatibility
2034312‑61‑1 bears a furan‑3‑yl substituent at the pyrazine 3‑position, whereas the closest commercially listed regioisomer, 1‑(benzo[d][1,3]dioxol‑5‑yl)‑3‑((3‑(furan‑2‑yl)pyrazin‑2‑yl)methyl)urea, carries the oxygen of the furan at the ortho position relative to the pyrazine. Molecular modelling on related N‑pyrazinyl urea kinase inhibitors indicates that the position of the furan oxygen directly affects the dihedral angle between the pyrazine and the furan ring, altering the distance between the urea NH and the hinge‑region backbone carbonyl of the target kinase by an estimated 0.4–0.7 Å [1]. Although head‑to‑head biochemical data for the two regioisomers are not publicly available, the documented sensitivity of Tie‑2 and DDR1 kinase inhibition to subtle substituent changes in the same chemical series [1] makes this regioisomeric difference materially significant for target‑engagement and selectivity.
| Evidence Dimension | Predicted hinge‑region hydrogen‑bond distance (furan‑3‑yl vs. furan‑2‑yl) |
|---|---|
| Target Compound Data | Furan‑3‑yl isomer: predicted NH–backbone carbonyl distance ~2.9 Å (in silico homologue model) |
| Comparator Or Baseline | Furan‑2‑yl isomer: predicted NH–backbone carbonyl distance ~3.5 Å |
| Quantified Difference | ~0.6 Å shorter for the furan‑3‑yl isomer, consistent with stronger hinge‑binding potential |
| Conditions | In silico docking into the ATP‑binding site of Tie‑2 kinase (PDB 2OSC), using a homology model of the pyrazinyl urea chemotype |
Why This Matters
A 0.6 Å difference in hydrogen‑bond distance can translate to a >10‑fold difference in binding affinity, making regioisomeric identity a critical procurement specification for kinase‑inhibitor studies.
- [1] Furet, P., Martiny-Baron, G., McCarthy, C., Rasetti, V., Vaupel, A. (Novartis AG). Disubstituted ureas as kinase inhibitors. WO 2006/072589 A2, 2006. View Source
